[5-(4-phenylpiperidine-1-carbonyl)thiophen-2-yl]-(4-phenylpiperidin-1-yl)methanone
Overview
Description
[5-(4-phenylpiperidine-1-carbonyl)thiophen-2-yl]-(4-phenylpiperidin-1-yl)methanone is a complex organic compound that features a thiophene ring and two phenylpiperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-phenylpiperidine-1-carbonyl)thiophen-2-yl]-(4-phenylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Attachment of the Phenylpiperidine Moieties: The phenylpiperidine groups can be introduced through a Friedel-Crafts acylation reaction, where phenylpiperidine is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Coupling: The final step involves coupling the thiophene ring with the phenylpiperidine moieties using a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-phenylpiperidine-1-carbonyl)thiophen-2-yl]-(4-phenylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific receptors or enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a target for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [5-(4-phenylpiperidine-1-carbonyl)thiophen-2-yl]-(4-phenylpiperidin-1-yl)methanone involves its interaction with molecular targets such as receptors or enzymes. The phenylpiperidine moieties may bind to specific sites on these targets, modulating their activity. The thiophene ring can also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-phenylpiperidine-1-carbonyl)phenyl]-(4-phenylpiperidin-1-yl)methanone
- [5-(4-phenylpiperidine-1-carbonyl)furan-2-yl]-(4-phenylpiperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, [5-(4-phenylpiperidine-1-carbonyl)thiophen-2-yl]-(4-phenylpiperidin-1-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(4-phenylpiperidine-1-carbonyl)thiophen-2-yl]-(4-phenylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2S/c31-27(29-17-13-23(14-18-29)21-7-3-1-4-8-21)25-11-12-26(33-25)28(32)30-19-15-24(16-20-30)22-9-5-2-6-10-22/h1-12,23-24H,13-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNIIFKYLGPKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=C(S3)C(=O)N4CCC(CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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